2,3-Dimethyl-6-nitrobenzaldehyde
Description
2,3-Dimethyl-6-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring methyl groups at positions 2 and 3 and a nitro group at position 6 on the aromatic ring. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group and electron-donating methyl substituents, which influence its reactivity in reactions such as nucleophilic aromatic substitution or condensation.
Properties
CAS No. |
109133-82-6 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2,3-dimethyl-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-11)7(6)2/h3-5H,1-2H3 |
InChI Key |
AGIWNONRDJEVHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The electronic and steric effects of substituents critically distinguish 2,3-dimethyl-6-nitrobenzaldehyde from analogs:
Key Analogs :
2,3-Dimethoxy-6-nitrobenzaldehyde (PubChem ID referenced) :
- Substituents: Methoxy (-OCH₃) groups at positions 2 and 3.
- Electronic Effects: Methoxy groups are resonance electron-donating but inductively electron-withdrawing, creating a competing electronic environment.
- Reactivity: Increased polarity compared to methyl groups may enhance solubility in polar solvents but reduce stability under acidic conditions.
6-Chloro-7-methyl-3-[...]benzodithiazine (Synthetic compound from ) :
- Substituents: Chloro and methyl groups on a benzodithiazine backbone.
- Relevance: Demonstrates how nitro and methyl groups influence spectroscopic properties (e.g., IR and NMR shifts).
Comparative Analysis :
Spectroscopic and Physical Properties
- IR Spectroscopy : Nitro groups (EWG) typically absorb near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching). Methoxy groups show C-O stretches near 1250–1050 cm⁻¹, absent in the dimethyl variant .
- NMR : Methyl groups in this compound would resonate near δ 2.1–2.5 ppm (¹H), similar to the δ 2.45 ppm signal observed in ’s methyl-substituted compound .
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